molecular formula C9H13BrN2O2 B2539461 methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1338077-71-6

methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Cat. No. B2539461
CAS RN: 1338077-71-6
M. Wt: 261.119
InChI Key: KBCWPPHOSZHFHM-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, is a five-membered aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Synthesis of 1,4’-Bipyrazoles

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry and materials science due to their unique properties.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a derivative of pyrazole, can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields including catalysis and materials science.

Synthesis of Various Biologically Active Compounds

Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can also be used in the synthesis of various pharmaceutical and biologically active compounds . These include inhibitors that can be used in the treatment of various diseases.

Antibacterial and Antifungal Activities

Pyrazole derivatives have been found to exhibit antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

Pyrazole derivatives are also known for their anti-inflammatory and anticancer activities . They can be used in the development of new drugs for the treatment of inflammatory diseases and various types of cancer.

Analgesic and Anticonvulsant Activities

In addition to the above, pyrazole derivatives have been found to exhibit analgesic and anticonvulsant activities . This makes them potential candidates for the development of new analgesic and anticonvulsant drugs.

Herbicidal Activities

Finally, pyrazole derivatives have been found to exhibit herbicidal activities . This makes them potential candidates for the development of new herbicides.

Safety and Hazards

When handling “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

properties

IUPAC Name

methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWPPHOSZHFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

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